2-溴-5-氯-3-氟苯酚

描述

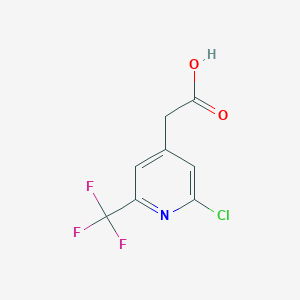

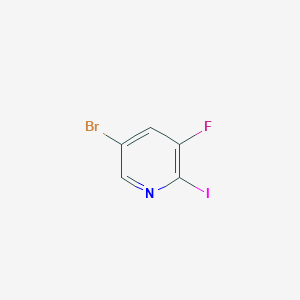

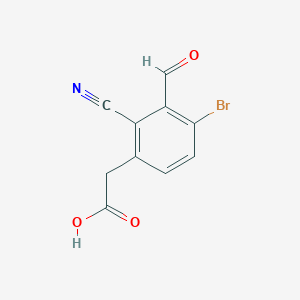

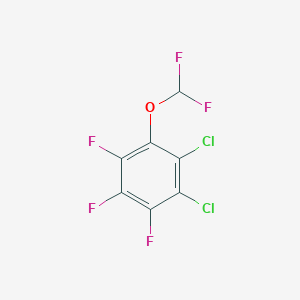

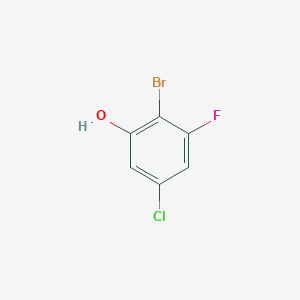

2-Bromo-5-chloro-3-fluorophenol is a chemical compound with the CAS Number: 1805479-11-1 . It has a molecular weight of 225.44 and is typically stored in a dry environment at 2-8°C . It is a solid substance .

Molecular Structure Analysis

The linear formula of 2-Bromo-5-chloro-3-fluorophenol is C6H3BrClFO . Unfortunately, the specific structural details or the 3D structure of this compound are not provided in the search results.Physical and Chemical Properties Analysis

2-Bromo-5-chloro-3-fluorophenol is a solid substance . It has a molecular weight of 225.44 and is typically stored in a dry environment at 2-8°C .科学研究应用

光谱和量子化学分析

一项研究聚焦于卤酚的光谱和量子化学分析,包括与2-溴-5-氯-3-氟苯酚在结构上相关的化合物。这项研究利用相干反斯托克斯拉曼光谱和量子化学计算来研究卤酚的顺式和反式构象的羟基伸缩波数。该研究提供了关于这些化合物中分子内氢键强度与振动波数偏移的相关性的见解(Shin et al., 1998)。

有机合成中的催化

另一个应用领域是在有机合成中,2-溴-5-氯-3-氟苯酚衍生物可用作催化剂或中间体。例如,一项研究展示了使用相关化合物2-溴苯酚作为烯烃和炔烃的氟烷基化催化剂。这项研究突出了这类化合物在可见光下促进反应的多功能性,提供了广泛的底物范围和高选择性(Zhu et al., 2019)。

环境生物降解

关于微生物如枯草芽孢杆菌对卤酚的生物降解的研究表明,这些化合物可以在特定条件下转化。这种转化涉及将2-溴-5-氯-3-氟苯酚和相关卤酚转化为它们的邻苯二酚衍生物,强调了环境修复和污染控制的潜力(Reinscheid et al., 2004)。

合成和官能化

对类似于2-溴-5-氯-3-氟苯酚的化合物的化学选择性官能化已被广泛研究,展示了这类卤代酚的化学多功能性和反应性。研究展示了这些化合物的选择性胺化和其他修饰,揭示了合成具有潜在在制药和材料科学中应用的新有机分子的途径(Stroup et al., 2007)。

光反应机制

对卤代酚,包括2-溴-5-氯-3-氟苯酚的光反应机制的研究提供了关于它们在紫外辐射下的行为的见解。这些研究有助于我们了解这些化合物的稳定性、反应性和潜在的环境影响,以及它们在光动力疗法和有机合成中的应用(Nanbu et al., 2012)。

安全和危害

The safety information for 2-Bromo-5-chloro-3-fluorophenol indicates that it is classified under GHS07 . The hazard statements include H302-H315-H319, which refer to harmful if swallowed, causes skin irritation, and causes serious eye irritation respectively . The precautionary statements include P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

作用机制

Target of Action

Similar compounds have been used for the preparation of reaction intermediates required for the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists . These antagonists target the 5-HT3 and 5-HT4 receptors, which play crucial roles in the neurotransmission of serotonin in the central and peripheral nervous systems .

Mode of Action

It may be involved in nucleophilic substitution reactions, as suggested by its use in the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists . In these reactions, the bromine atom of 2-Bromo-5-chloro-3-fluorophenol could be replaced by a nucleophile, leading to the formation of a new compound .

Biochemical Pathways

Given its potential role in the synthesis of 5-ht3 and 5-ht4 antagonists, it may indirectly influence the serotonin signaling pathway .

Result of Action

If it is indeed involved in the synthesis of 5-ht3 and 5-ht4 antagonists, its action could result in the inhibition of these receptors, potentially affecting serotonin neurotransmission .

生化分析

Biochemical Properties

2-Bromo-5-chloro-3-fluorophenol plays a significant role in biochemical reactions, particularly in the synthesis of polycyclic compounds and as a building block for various chemical reactions . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. The compound’s halogenated structure allows it to participate in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of complex molecules . Additionally, 2-Bromo-5-chloro-3-fluorophenol can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

2-Bromo-5-chloro-3-fluorophenol has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . The compound’s ability to interact with cell membrane receptors and intracellular proteins can result in alterations in cell function, including changes in cell proliferation, apoptosis, and differentiation. Studies have demonstrated that 2-Bromo-5-chloro-3-fluorophenol can induce oxidative stress in cells, leading to the activation of stress response pathways and the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-5-chloro-3-fluorophenol involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, inhibiting or activating their activity through covalent or non-covalent interactions . For example, 2-Bromo-5-chloro-3-fluorophenol can inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and phenotype.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-5-chloro-3-fluorophenol can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that 2-Bromo-5-chloro-3-fluorophenol can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 2-Bromo-5-chloro-3-fluorophenol vary with different dosages in animal models. At low doses, the compound can have minimal effects on cellular function and overall health . At higher doses, 2-Bromo-5-chloro-3-fluorophenol can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings highlight the importance of careful dosage selection in experimental studies involving animal models.

Metabolic Pathways

2-Bromo-5-chloro-3-fluorophenol is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways can influence the compound’s bioavailability, toxicity, and overall effects on cellular function. Understanding the metabolic fate of 2-Bromo-5-chloro-3-fluorophenol is essential for predicting its behavior in biological systems.

Transport and Distribution

Within cells and tissues, 2-Bromo-5-chloro-3-fluorophenol is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . Its distribution can be influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters . The localization and accumulation of 2-Bromo-5-chloro-3-fluorophenol in different tissues can impact its biological effects and potential toxicity.

Subcellular Localization

The subcellular localization of 2-Bromo-5-chloro-3-fluorophenol can affect its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes

属性

IUPAC Name |

2-bromo-5-chloro-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPSSYIBODSDRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。